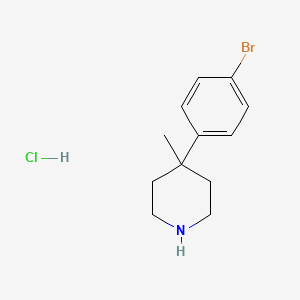

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKBLVJEYNLENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-16-3 | |

| Record name | 4-(4-bromophenyl)-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperidine to form 4-(4-bromophenyl)piperidine.

Methylation: The intermediate 4-(4-bromophenyl)piperidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 4-(4-bromophenyl)-4-methylpiperidine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is primarily investigated for its potential therapeutic applications. Notable areas of research include:

- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This enzyme plays a crucial role in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of CYP2D6 can lead to altered drug levels and potential drug-drug interactions, making this compound significant in pharmacological studies.

- Neuroactive Properties : Research indicates that this compound may exhibit neuroactive properties, suggesting its potential use in treating neurological disorders. Its interaction with neurotransmitter systems could have implications for mood regulation and cognitive function.

- Antimicrobial and Anticancer Activities : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as a lead compound in cancer therapy . Additionally, its antimicrobial properties have been evaluated against various bacterial strains.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block in the synthesis of more complex molecules. Its structural components allow for various chemical modifications, which are crucial for synthesizing analogs that may exhibit improved efficacy or reduced side effects .

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| CYP2D6 Inhibition | Significant inhibition observed | |

| Neuroactive Properties | Potential effects on mood disorders | |

| Anticancer Activity | Inhibition of cancer cell growth |

Several studies have evaluated the biological effects of this compound:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride and related compounds, focusing on structural features, physicochemical properties, and applications:

Key Observations :

- Functional Group Impact: Carboxylic acid derivatives (e.g., ) exhibit higher polarity, reducing blood-brain barrier penetration compared to the non-polar bromophenyl-methylpiperidine structure .

- Therapeutic Potential: The neuroleptic activity of 4-methylpiperidine-containing compounds () suggests that the target compound may share similar CNS applications, though toxicity profiles require further study .

Biological Activity

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound consists of a piperidine ring substituted with a bromophenyl group and a methyl group, which contributes to its pharmacological properties. The following sections provide a detailed overview of its biological activity, including interaction with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : Approximately 290.63 g/mol

The structure of this compound is characterized by:

- A piperidine ring that enhances its ability to interact with biological targets.

- A bromophenyl substituent that influences its pharmacokinetic properties.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP2D6. This enzyme is crucial for the metabolism of many drugs, and its inhibition can lead to altered drug efficacy and toxicity profiles:

- Cytochrome P450 2D6 Inhibition : This compound acts as a substrate for P-glycoprotein and inhibits CYP2D6, affecting the metabolism of various pharmaceuticals .

Neuroactive Properties

Research indicates that this compound may possess neuroactive properties , making it relevant in studies related to neurological disorders:

- Potential Applications in Neurology : Its interaction with neurotransmitter systems suggests implications for mood disorders and cognitive functions .

The mechanism by which this compound exerts its biological effects involves:

- Binding to specific molecular targets, including enzymes and receptors.

- Modulating various biological pathways related to drug metabolism and neurotransmission.

Study on Drug Metabolism

A study highlighted the impact of this compound on drug metabolism through its inhibition of CYP2D6. This research has important implications for personalized medicine, as variations in CYP2D6 activity can significantly affect individual responses to drugs .

Cancer Therapy Potential

Recent advancements in piperidine derivatives have shown that compounds similar to this compound exhibit anticancer activity. For instance, modifications in the piperidine structure have led to enhanced cytotoxicity against specific cancer cell lines .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.